molecular formula C19H23NO4S2 B11402578 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11402578
M. Wt: 393.5 g/mol
InChI Key: LTPMLGPCOVCBRB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a sulfone-modified tetrahydrothiophene ring, a 2-methylphenoxy group, and a (3-methylthiophen-2-yl)methyl substituent. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in CNS disorders, enzyme modulation, or antimicrobial activity .

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C19H23NO4S2/c1-14-5-3-4-6-17(14)24-12-19(21)20(11-18-15(2)7-9-25-18)16-8-10-26(22,23)13-16/h3-7,9,16H,8,10-13H2,1-2H3

InChI Key

LTPMLGPCOVCBRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3C

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological interactions, and relevant studies that elucidate its pharmacological properties.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a sulfone group, multiple aromatic substituents, and an acetamide functional group. Its molecular formula is C19H23NO4S2C_{19}H_{23}NO_{4}S_{2}, with a molecular weight of approximately 393.5 g/mol. The detailed structure is essential for understanding its interactions with biological systems.

PropertyValue
Molecular FormulaC19H23NO4S2
Molecular Weight393.5 g/mol
Chemical StructureTetrahydrothiophene with aromatic groups
CAS Number879949-85-6

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, potentially serving as an enzyme inhibitor or modulating protein functions. Initial studies suggest the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Protein Interaction : It could modulate protein functions by binding to receptors or other proteins, influencing signal transduction pathways.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Anti-inflammatory Activity : Preliminary research indicates that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease contexts.
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results suggest potential efficacy in inhibiting cancer cell proliferation.

Case Studies and Research Findings

Recent research has focused on the biological implications of this compound through various experimental approaches:

Study Example 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in inflammatory markers compared to controls.

Study Example 2: Antimicrobial Activity

In vitro tests against common bacterial strains revealed that the compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional features are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Physicochemical Properties Synthesis Method Potential Applications References
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl, 2-methylphenoxy, (3-methylthiophen-2-yl)methyl High polarity (sulfone), moderate lipophilicity Likely via amide coupling (inferred) CNS modulation, enzyme inhibition (inferred)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(2-ethoxyphenoxy)chromen-7-yl]oxy}acetamide Chromen-7-yl, ethoxyphenoxy, sulfone High solubility (polar chromene group) Multi-step coupling (chromene synthesis) Antioxidant/anti-inflammatory
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Low solubility (chlorine, thiazole) Carbodiimide-mediated amidation Antimicrobial, ligand coordination
N-(2,3-Dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2-yl)acetamide Dichlorophenyl, benzothiazole sulfone Moderate polarity (sulfone, chlorine) Acid chloride activation Enzyme inhibition (e.g., MAO)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-substituted acetamides Thiazolidinone, substituted phenoxy Variable solubility (depends on substituents) Knoevenagel condensation + amidation Hypoglycemic agents

Key Comparative Insights

Sulfone-Containing Analogs (e.g., ): The sulfone group in the target compound and derivatives increases polarity, enhancing aqueous solubility compared to non-sulfonated analogs (e.g., ). This modification also improves metabolic stability by resisting oxidative degradation .

Aromatic Substituent Effects: The 2-methylphenoxy group in the target compound likely enhances lipophilicity and membrane permeability compared to dichlorophenyl () or ethoxyphenoxy () groups. The (3-methylthiophen-2-yl)methyl group introduces a heteroaromatic moiety, which may confer selectivity toward thiophene-binding receptors (e.g., serotonin receptors) relative to thiazole () or benzothiazole () analogs .

Synthetic Routes: The target compound’s synthesis likely involves sequential amide coupling, similar to and , where acid activation (e.g., to acyl chloride) precedes nucleophilic substitution with amines . In contrast, employs Knoevenagel condensation for thiazolidinone formation, highlighting divergent strategies for introducing cyclic substituents .

Its sulfone group may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-sulfonated analogs . Compared to hypoglycemic acetamides (), the absence of a thiazolidinone ring in the target compound likely shifts activity away from PPARγ modulation .

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